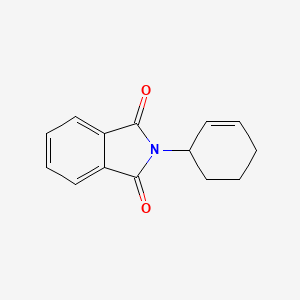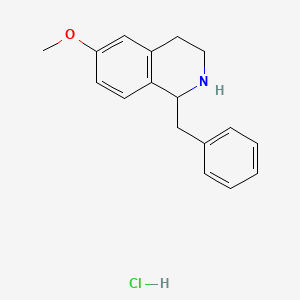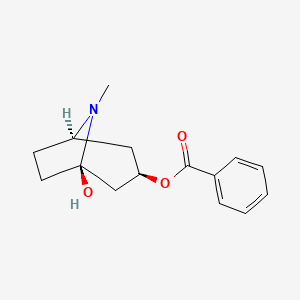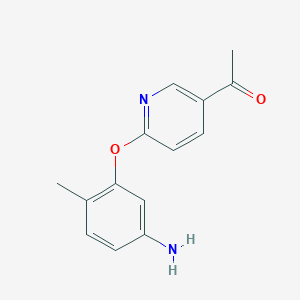
5-Acetyl-2-(2methyl-5-aminophenoxy) pyridine
Overview
Description
5-Acetyl-2-(2-methyl-5-aminophenoxy) pyridine , also known by its chemical formula C14H14N2O2 , is a synthetic compound with interesting pharmacological properties. It falls within the class of pyridine derivatives and exhibits a unique combination of structural features.
Synthesis Analysis
The synthesis of this compound involves the acetylation of 2-(2-methyl-5-aminophenoxy) pyridine. The acetyl group (CH3CO-) is introduced at the 5-position of the pyridine ring. Various methods can be employed for its preparation, including acylation reactions using acetic anhydride or acetyl chloride.
Molecular Structure Analysis
The molecular formula C14H14N2O2 suggests that the compound consists of 14 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. The core structure comprises a pyridine ring fused with an aminophenoxy moiety. The acetyl group is attached to the pyridine nitrogen.
Chemical Reactions Analysis
5-Acetyl-2-(2-methyl-5-aminophenoxy) pyridine can participate in various chemical reactions due to its functional groups. Some notable reactions include:
- Acylation Reactions : The acetyl group can undergo substitution reactions, leading to the formation of different derivatives.
- Reductive Amination : The amino group can be modified through reductive amination, yielding secondary or tertiary amines.
- Oxidation : The aromatic ring may undergo oxidation, resulting in the formation of quinones or other oxidized products.
Physical And Chemical Properties Analysis
- Melting Point : The melting point of 5-Acetyl-2-(2-methyl-5-aminophenoxy) pyridine lies within a specific range, which can be determined experimentally.
- Solubility : It is likely soluble in organic solvents like acetone, methanol, and chloroform.
- Color : The compound may appear as a pale yellow or off-white solid.
Scientific Research Applications
Insecticidal Activity
Pyridine derivatives, including compounds similar to 5-Acetyl-2-(2methyl-5-aminophenoxy) pyridine, have been studied for their insecticidal properties. One study found that certain pyridine derivatives showed significant insecticidal activity against the cowpea aphid, suggesting potential applications in pest control (Bakhite et al., 2014).
Synthesis and Chemical Reactivity
The reactivity of similar pyridine derivatives under different conditions has been a subject of research. For example, studies have explored acetylations of various groups using pyridine derivatives in solvent-free conditions, indicating the utility of these compounds in chemical synthesis (Paul et al., 2002).
Antimicrobial and Antimycobacterial Activity
Pyridine derivatives have been evaluated for their antimicrobial and antimycobacterial activities. Research indicates that these compounds, including those structurally related to 5-Acetyl-2-(2methyl-5-aminophenoxy) pyridine, can be effective against various strains of bacteria and fungi, suggesting their potential in the development of new antimicrobial agents (Bakhite et al., 2004).
Application in Polymer Science
Studies on pyridine derivatives also extend to polymer science. For instance, 2,6-bis(4-aminophenoxy)pyridine, a related compound, has been used to synthesize novel poly(ether imide ester)s, indicating the role of these derivatives in developing advanced materials with specific physical and thermal properties (Mehdipour‐Ataei et al., 2005).
Catalytic Applications
The use of pyridine derivatives in catalysis has been explored as well. Research indicates that certain pyridine compounds can act as catalysts in reactions such as the acetylation of phenol, showcasing their potential in industrial chemical processes (Deng et al., 2017).
Safety And Hazards
- Toxicity : Assessments of toxicity should be conducted to determine safe exposure levels.
- Handling Precautions : Proper protective equipment and handling procedures are essential during synthesis and use.
- Environmental Impact : Consider its environmental persistence and potential effects.
Future Directions
- Biological Studies : Investigate its biological activity, potential therapeutic applications, and interactions with cellular targets.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance its efficacy or reduce toxicity.
- Formulation Development : Design suitable formulations for drug delivery or other applications.
properties
IUPAC Name |
1-[6-(5-amino-2-methylphenoxy)pyridin-3-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9-3-5-12(15)7-13(9)18-14-6-4-11(8-16-14)10(2)17/h3-8H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDJYEBNKPRZGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OC2=NC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601225962 | |
| Record name | 1-[6-(5-Amino-2-methylphenoxy)-3-pyridinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601225962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-2-(2methyl-5-aminophenoxy) pyridine | |
CAS RN |
1809098-75-6 | |
| Record name | 1-[6-(5-Amino-2-methylphenoxy)-3-pyridinyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1809098-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[6-(5-Amino-2-methylphenoxy)-3-pyridinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601225962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B3032362.png)

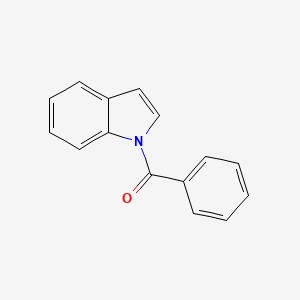

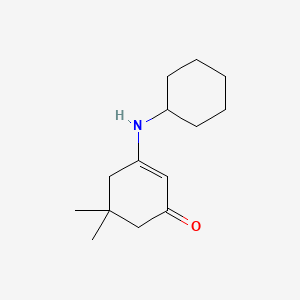
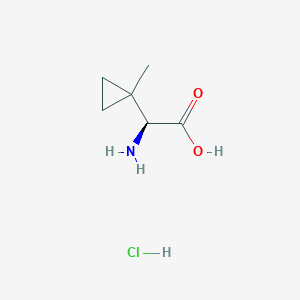
![5-Chlorothieno[3,2-b]pyridine-3-carbaldehyde](/img/structure/B3032373.png)
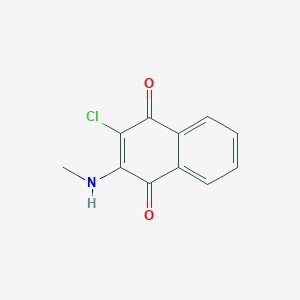
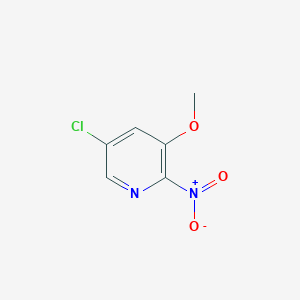
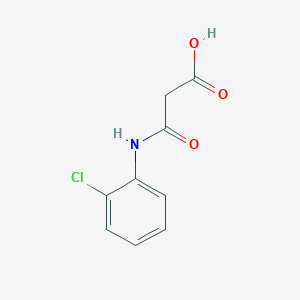
![6-chloro-3-iodo-1-methyl-1H-Pyrazolo[3,4-b]pyrazine](/img/structure/B3032377.png)
